1-(3-Methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride
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Overview
Description
1-(3-Methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride is a chemical compound that features a cyclopropane ring attached to a 3-methylimidazole moiety
Preparation Methods
The synthesis of 1-(3-Methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylimidazole with cyclopropanamine in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Scientific Research Applications
1-(3-Methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3-Methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride can be compared with other imidazole-containing compounds, such as:
1-Methylimidazole: Similar in structure but lacks the cyclopropane ring, making it less sterically hindered and potentially less reactive in certain reactions.
4-Methylimidazole: Another imidazole derivative with different substitution patterns, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the 3-methylimidazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
1-(3-methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-5-9-4-6(10)7(8)2-3-7;/h4-5H,2-3,8H2,1H3;1H |
InChI Key |
XKKLUEAVSGAULD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2(CC2)N.Cl |
Origin of Product |
United States |
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